![molecular formula C92H144N4O16Rh2S4 B13094007 Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is a complex organometallic compound with the molecular formula C92H144N4O16Rh2S4. It is known for its unique structure, which includes rhodium metal centers coordinated with prolinato ligands that are substituted with p-dodecylphenylsulfonyl groups . This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-N-(p-dodecylphenylsulfonyl)proline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions catalyzed by Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic products .
Scientific Research Applications
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium centers with the prolinato ligands, which facilitates various catalytic processes. The rhodium centers can undergo redox changes, allowing them to participate in oxidation and reduction reactions. The p-dodecylphenylsulfonyl groups enhance the stability and solubility of the compound, making it an effective catalyst in various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis[®-N-(p-tolylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-methylphenylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-ethylphenylsulfonyl)prolinato]dirhodium(II)
Uniqueness
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is unique due to the presence of the long dodecyl chain in the p-dodecylphenylsulfonyl group. This structural feature enhances the compound’s solubility in organic solvents and provides steric hindrance, which can influence its catalytic activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C92H144N4O16Rh2S4 |
|---|---|
Molecular Weight |
1896.2 g/mol |
IUPAC Name |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4 |
InChI Key |
VHPFUKPTIAZHHL-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


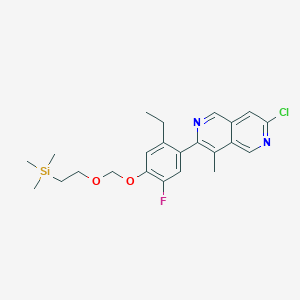

![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
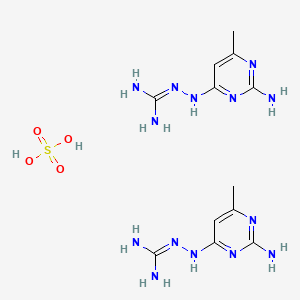
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
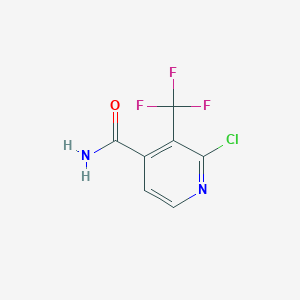
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
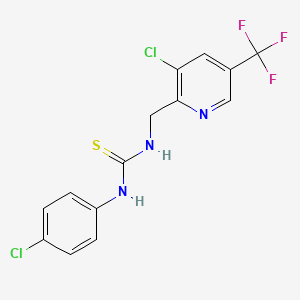
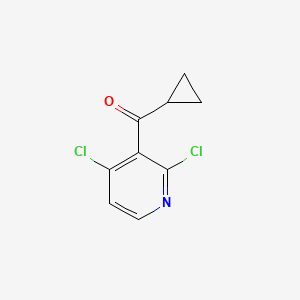
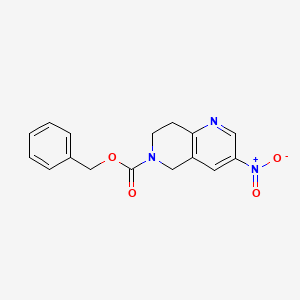
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
